

# A Comprehensive Technical Guide to 4-(Ethylamino)benzoic Acid and Its Chemical Synonyms

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## Compound of Interest

Compound Name: 4-(Ethylamino)benzoic acid

Cat. No.: B1597772

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Executive Summary: **4-(Ethylamino)benzoic acid** is a substituted aromatic carboxylic acid of significant interest in synthetic chemistry. This guide provides a detailed exploration of its nomenclature, including a comprehensive list of synonyms and chemical identifiers. It delineates the key physicochemical properties of the compound and critically distinguishes it from structurally similar but functionally distinct molecules, such as its corresponding ethyl esters and the local anesthetic, Benzocaine. Furthermore, this document outlines its primary application as a chemical intermediate, supported by a hypothetical, yet robust, analytical protocol for purity assessment via High-Performance Liquid Chromatography (HPLC). The content herein is structured to provide both foundational knowledge and practical insights for professionals engaged in chemical research and pharmaceutical development.

## Primary Identification and Nomenclature

**4-(Ethylamino)benzoic acid** is systematically identified by its IUPAC name and its unique CAS Registry Number, which ensures unambiguous identification in global databases and literature.<sup>[1]</sup> Due to historical naming conventions and its use across various chemical catalogs, it is known by several synonyms.

The primary identifier for this compound is:

- CAS Registry Number: 7409-09-8[1][2]

A comprehensive list of its synonyms and alternative names is provided below for clear and accurate reference in experimental design and literature review.

Identifier Type	Identifier	Source
IUPAC Name	4-(ethylamino)benzoic acid	PubChem[3]
Common Synonym	N-ethyl-4-aminobenzoic acid	PubChem
Systematic Name	Benzoic acid, 4-(ethylamino)-	PubChem[3]
Alternative Name	p-(Ethylamino)benzoic acid	PubChem[3]
German Name	p-Athylaminobenzoesaure	PubChem[3]
Vendor ID	Maybridge1_002225	PubChem[3]
Vendor ID	AKOS009157611	PubChem[3]

## Physicochemical Properties

The physical and chemical characteristics of **4-(Ethylamino)benzoic acid** dictate its behavior in solvent systems, its reactivity in synthetic protocols, and its detection by analytical instrumentation.

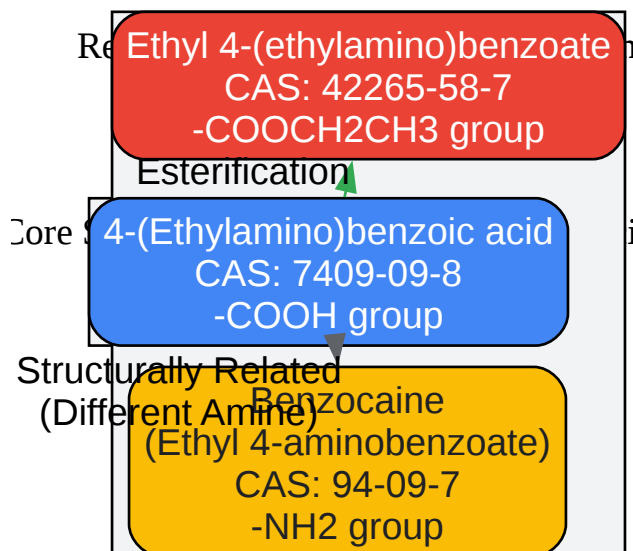
Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	PubChem[1][2][3]
Molecular Weight	165.19 g/mol	PubChem[1][2][3]
Appearance	White solid (typical)	Inferred from related compounds
European Community (EC) Number	630-131-4	PubChem[3]
InChI Key	SWXFMMWYVSYQGF-UHFFFAOYSA-N	PubChem[3]

## Critical Distinction from Related Compounds

In chemical synthesis and procurement, precision is paramount. **4-(Ethylamino)benzoic acid** is often confused with its ethyl ester derivative and the structurally similar local anesthetic, Benzocaine. Understanding their distinct structures is crucial for correct application.

- **4-(Ethylamino)benzoic acid** (The subject of this guide): Features a carboxylic acid group (-COOH) and a secondary amine (ethylamino group) attached to the benzene ring.
- Ethyl 4-(ethylamino)benzoate: This is the ethyl ester of our primary compound. The carboxylic acid's hydroxyl group is replaced by an ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>). Its CAS number is 42265-58-7.<sup>[2][4]</sup>
- Benzocaine (Ethyl 4-aminobenzoate): This is also an ethyl ester, but it possesses a primary amine (-NH<sub>2</sub>) instead of an ethylamino group. It is a widely used topical anesthetic with CAS number 94-09-7.

The structural differences are illustrated below.



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Caption: Structural relationships between **4-(Ethylamino)benzoic acid** and its common analogs.

## Application as a Chemical Intermediate

While direct therapeutic or end-product applications for **4-(Ethylamino)benzoic acid** are not widely documented, its primary value lies in its role as a versatile chemical intermediate.

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis.[5]

Based on the applications of analogous structures, **4-(Ethylamino)benzoic acid** serves as a precursor in the synthesis of more complex molecules, including:

- **Pharmaceuticals:** Substituted aminobenzoic acids are key components in the synthesis of various active pharmaceutical ingredients (APIs). For example, related compounds are intermediates in the production of antihypertensive and anti-inflammatory drugs.[6]
- **Dyes and Pigments:** The aromatic amine and carboxylic acid functionalities make it a suitable precursor for azo dyes and other pigments used in the textile and cosmetic industries.[7]
- **Polymer Chemistry:** Benzoic acid derivatives can be incorporated into polymer backbones to modify properties such as thermal stability or to create functional materials.[8]

The compound is commercially available for professional manufacturing and research laboratory use, underscoring its role as a foundational material for synthesis.[9]

## Analytical Workflow: Purity Assessment by HPLC

Ensuring the purity of a chemical intermediate is a critical step in any synthesis-driven project. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for analyzing aromatic carboxylic acids. The following protocol provides a robust starting point for method development and validation.

## Experimental Protocol: HPLC Purity Analysis

- **Instrumentation and Consumables:**
  - **HPLC System:** A standard system equipped with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.

- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
- Reagents: HPLC-grade acetonitrile (ACN) and water. A buffer such as phosphoric acid or formic acid.
- Chromatographic Conditions:
  - Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).
  - Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid).
  - Gradient Program:
    - 0-2 min: 10% B
    - 2-15 min: 10% to 90% B
    - 15-17 min: 90% B
    - 17.1-20 min: 10% B (re-equilibration)
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection Wavelength: 254 nm, or monitor multiple wavelengths with a DAD for peak purity analysis.
  - Injection Volume: 10 µL.
- Sample Preparation:
  - Standard Solution: Accurately weigh and dissolve the **4-(Ethylamino)benzoic acid** reference standard in a suitable diluent (e.g., 50:50 Water:ACN) to a concentration of approximately 0.5 mg/mL.
  - Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

- Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.
- Data Analysis and Validation:
  - The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
  - This method should be validated for specificity, linearity, accuracy, and precision according to standard laboratory procedures. The mobile phase composition and gradient can be optimized to achieve better separation from any specific impurities.[3]

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## Sources

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